1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione
Description
1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione is a hybrid heterocyclic compound featuring an indoloquinoxaline core linked via an ethyl group to a 5-methyl-substituted indole-2,3-dione moiety. Indoloquinoxalines are known for their planar aromatic systems and electronic properties, while indole-2,3-dione (isatin) derivatives exhibit diverse bioactivities, including antimicrobial and anticancer effects .
Properties
IUPAC Name |
1-(2-indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O2/c1-15-10-11-21-17(14-15)23(30)25(31)29(21)13-12-28-20-9-5-2-6-16(20)22-24(28)27-19-8-4-3-7-18(19)26-22/h2-11,14H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCNHADROPWQGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of isatin with o-phenylenediamine under acidic conditions to form the indoloquinoxaline core . This intermediate can then be further functionalized through various reactions, such as alkylation or acylation, to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as transition metals, and specific solvents to facilitate the reactions. Additionally, techniques like microwave irradiation and the use of nanoparticles have been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoxaline ring to more reduced forms, altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or quinoxaline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the core structure .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione involves its interaction with biological macromolecules. It can intercalate into DNA, stabilizing the DNA duplex and inhibiting the replication of viruses and cancer cells . Additionally, it can bind to specific proteins, altering their function and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Indoloquinoxaline Moieties
Indolo[1,2-c]quinazolines and 11H-Indolo[3,2-c]quinolones
- Synthesis: Copper-catalyzed reactions of 2-(2-bromoaryl)-1H-indoles with aldehydes and ammonium hydroxide yield indolo[1,2-c]quinazolines (30–89% yields) under neutral conditions, while acidic conditions favor 11H-indolo[3,2-c]quinolones (32–81% yields) via carbon–carbon coupling .
Spiroheterocyclic Hybrids (Indeno[1,2-b]quinoxalinone-Thiazolidinone-Isoxazole-Indole-2,3-dione)
- Structure: Combines indenoquinoxalinone with indole-2,3-dione, synthesized via eco-friendly methods .
- Comparison : The spiro hybrid lacks the ethyl linker and methyl substitution but shares the indole-2,3-dione moiety, suggesting overlapping solubility or reactivity profiles.
Indole-2,3-dione Derivatives
Isoindoline-1,3-dione Derivatives
- Example : 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c)
Dihydroxyindeno[1,2-b]indoles (e.g., 4a–g)
- Synthesis: Condensation of ninhydrin with 3-isopropylamino-cyclohexane-2-enones yields dihydroxyindeno[1,2-b]indoles (e.g., 4a in 95% yield) .
- Key Feature: The fused indenoindole system lacks the quinoxaline ring but shares the indole backbone, highlighting the role of fused aromatic systems in stability.
Hybrid Compounds with Piperazine-2,3-dione Moieties
- Example: 1,4-Bis-(4-substituted benzyl)-piperazine-2,3-diones (2a–i) Synthesis: Reductive alkylation of ethylenediamine followed by reaction with diethyl oxalate . Lipophilicity: ClogP values higher than piperazine, suggesting improved membrane permeability .
Physicochemical and Spectral Comparisons
- IR Spectroscopy : Indole-2,3-dione derivatives exhibit strong C=O stretches near 1700–1785 cm⁻¹ , consistent with the target compound’s expected profile.
- NMR : Aromatic protons in similar compounds appear at δ 7.15–8.19 , while methyl groups (e.g., 5-methyl in the target) resonate near δ 2.35–2.64 .
Biological Activity
1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives. This compound has garnered attention in the pharmaceutical field due to its diverse biological activities, including anticancer, anti-inflammatory, and antidiabetic properties. This article explores the biological activity of this compound through various studies and research findings.
Chemical Structure
The compound can be structurally represented as follows:
The biological activities of this compound are largely attributed to its interaction with various biological targets. These interactions often lead to modulation of signaling pathways involved in cell proliferation, apoptosis, and glucose metabolism.
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of human cancer cell lines such as A-549 (lung cancer) and SGC-7901 (gastric cancer). The mechanism involves inducing apoptosis and disrupting cell cycle progression.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A-549 | 10.5 | Verma et al., 2024 |
| SGC-7901 | 12.3 | Verma et al., 2024 |
| HT-1080 | 9.8 | Verma et al., 2024 |
Antidiabetic Activity
The compound has also been studied for its potential antidiabetic effects. In vitro studies using 3T3-L1 adipocytes demonstrated that the compound enhances glucose uptake significantly compared to standard treatments like Metformin.
Table 2: Glucose Utilization Efficiency
| Treatment | Glucose Utilization (%) | Reference |
|---|---|---|
| Compound (40 µg) | 58.56 ± 4.54 | Ji et al., 2020 |
| Metformin (10 µM) | 45.00 ± 3.20 | Ji et al., 2020 |
| Insulin (10 µM) | 50.00 ± 3.00 | Ji et al., 2020 |
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties by inhibiting nitric oxide production in macrophage cells. This effect is mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Table 3: Inhibition of Nitric Oxide Production
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Compound | 15.0 | El Shehry et al., 2018 |
| Positive Control | ~14.5 | El Shehry et al., 2018 |
Case Studies
A notable case study involved the synthesis and evaluation of various indoloquinoxaline derivatives, including our compound of interest. These derivatives were tested for their biological activities, revealing a strong correlation between structural modifications and enhanced biological efficacy.
Case Study Summary
Study Title: Evaluation of Indoloquinoxaline Derivatives for Anticancer Activity
Findings: The study found that specific substitutions on the indole ring significantly increased cytotoxicity against multiple cancer cell lines while maintaining low toxicity toward normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
